Cas no 130489-93-9 (1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy-)

1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy-, is a specialized organic compound featuring a fused indene core substituted with cyano and dimethoxy functional groups. Its structural framework makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex heterocyclic systems. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitution reactions, while the nitrile moiety offers versatility for further functionalization. This compound is of interest in pharmaceutical and materials research due to its potential as a precursor for bioactive molecules or optoelectronic materials. Its well-defined purity and stability ensure consistent performance in laboratory applications.
1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy- structure
130489-93-9 structure
Product Name:1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy-
CAS No:130489-93-9
MF:C12H13NO2
MW:203.237123250961
CID:1226134
PubChem ID:14662610
Update Time:2025-06-18

1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy-
    • 2,3-DIHYDRO-5,6-DIMETHOXY-1H-INDENE-1-CARBONITRILE
    • 5,6-Dimethoxy-indan-1-carbonitrile
    • SCHEMBL11172532
    • 130489-93-9
    • 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile
    • Inchi: 1S/C12H13NO2/c1-14-11-5-8-3-4-9(7-13)10(8)6-12(11)15-2/h5-6,9H,3-4H2,1-2H3
    • InChI Key: QVPWSYSQLULYJL-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)C(C#N)CC2)OC

Computed Properties

  • Exact Mass: 203.09469
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • PSA: 42.25

1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy- Pricemore >>

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Additional information on 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy-

Introduction to 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy (CAS No. 130489-93-9)

The compound 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy (CAS No. 130489-93-9) is a fascinating molecule with significant potential in the field of pharmaceutical chemistry and medicinal biology. Its unique structural features, characterized by a fused indene ring system substituted with a nitrile group and methoxy groups at the 5 and 6 positions, make it a valuable scaffold for the development of novel bioactive molecules.

This compound belongs to a class of heterocyclic aromatic derivatives that have garnered considerable attention due to their diverse pharmacological properties. The presence of the nitrile group introduces a polar functional moiety that can interact with biological targets in multiple ways, while the methoxy substituents enhance lipophilicity and metabolic stability. These structural attributes are particularly relevant in the context of drug design, where optimizing physicochemical properties is crucial for achieving desired pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with various biological targets more efficiently. Studies suggest that 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy exhibits promising binding affinity to certain enzyme families involved in metabolic pathways. This has opened up avenues for its investigation as a potential lead compound in the development of therapeutic agents targeting conditions such as inflammation and neurodegeneration.

In particular, the indene core of this molecule has been implicated in several pharmacologically relevant interactions. The rigid aromatic system provides a stable framework for hydrogen bonding and hydrophobic interactions with protein targets. Furthermore, the electron-withdrawing nature of the nitrile group can modulate electronic properties, influencing binding affinity and selectivity. These characteristics make it an attractive candidate for further derivatization to enhance its biological activity.

The synthesis of 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy involves multi-step organic transformations that highlight its synthetic accessibility. Modern synthetic methodologies have been employed to streamline the process, ensuring high yields and purity. Advances in catalytic processes have also enabled greener alternatives to traditional synthetic routes, aligning with the growing emphasis on sustainable chemistry practices.

From a medicinal chemistry perspective, the structural motifs present in this compound are reminiscent of known bioactive scaffolds. This similarity has prompted investigations into its potential as a starting point for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced potency and reduced toxicity.

One particularly intriguing aspect of this molecule is its potential role as a precursor for more complex pharmacophores. The presence of functional groups such as the nitrile and methoxy moieties allows for further chemical modifications through reactions like nucleophilic addition or etherification. These transformations can yield derivatives with tailored properties suitable for specific therapeutic applications.

The pharmacokinetic profile of 1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy is another area of active investigation. Studies indicate that its metabolic stability is influenced by both the indene ring system and the substituent groups attached to it. Understanding these dynamics is essential for predicting drug efficacy and minimizing off-target effects. Advanced metabolomic techniques have been instrumental in unraveling these complexities.

In conclusion,1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy (CAS No. 130489-93-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for further development. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly important role in the discovery and development of novel therapeutics.

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